molecular formula C10H12FNO2 B13911274 Methyl 3-amino-5-fluorophenylpropanoate

Methyl 3-amino-5-fluorophenylpropanoate

Cat. No.: B13911274
M. Wt: 197.21 g/mol
InChI Key: CTBPZHBCJTXIPD-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-5-fluorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further substituted with an amino and a fluorine group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-amino-5-fluorophenyl)propanoate typically involves the esterification of 3-(3-amino-5-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3-(3-amino-5-fluorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-5-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of 3-(3-amino-5-fluorophenyl)propanol.

    Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

Methyl 3-(3-amino-5-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-amino-5-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-fluorophenyl)propanoate
  • Methyl 3-amino-3-(4-fluorophenyl)propanoate
  • Methyl 3-amino-3-(2-fluorophenyl)propanoate

Uniqueness

Methyl 3-(3-amino-5-fluorophenyl)propanoate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 3-(3-amino-5-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3

InChI Key

CTBPZHBCJTXIPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC(=C1)F)N

Origin of Product

United States

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